

N-Methyl-dosimertinib-d5: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Methyl-dosimertinib-d5**, a deuterated analog of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Dosimertinib. This document covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Compound Information

N-Methyl-dosimertinib-d5, also known as Dosimertinib-d5, is a precision-engineered molecule designed for enhanced metabolic stability. The strategic incorporation of five deuterium atoms aims to reduce the formation of toxic metabolites compared to its non-deuterated counterpart, osimertinib, a standard-of-care therapy for non-small cell lung cancer (NSCLC) with EGFR mutations.

Data Presentation: Chemical and Physical Properties



Property	Value	Source
Compound Name	N-Methyl-dosimertinib-d5 / Dosimertinib-d5 mesylate	PubChem
CAS Number	2719690-98-7 (N-Methyldosimertinib-d5) 2403760-72-3 (Dosimertinib-d5 mesylate)	Huayuanchem[1], PubChem[2]
Molecular Formula	C29H37N7O5S (mesylate salt)	PubChem[2]
Molecular Weight	600.7 g/mol (mesylate salt)	PubChem[2]

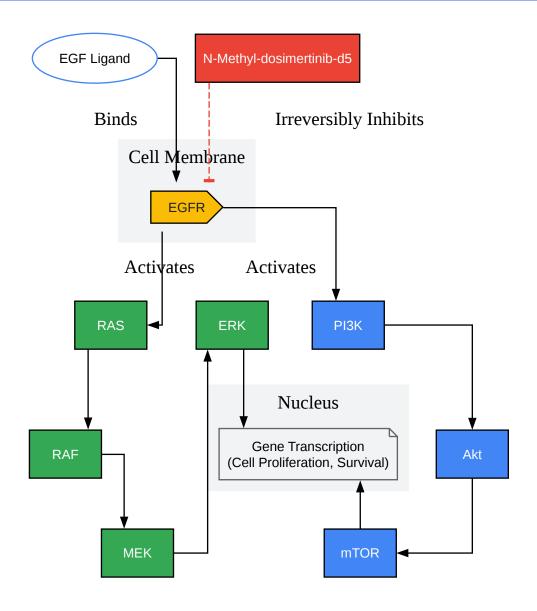
Mechanism of Action and Signaling Pathway

Dosimertinib is a highly selective, irreversible inhibitor of EGFR. It targets both the sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4]

The mechanism of action involves the formation of a covalent bond between the acrylamide moiety of dosimertinib and the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream pro-survival signaling pathways.[4] The primary signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are critical for tumor cell proliferation, growth, and survival.[5][6][7]

Visualization: EGFR Signaling Pathway and Inhibition by Dosimertinib





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Caption: EGFR signaling and the inhibitory action of N-Methyl-dosimertinib-d5.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **N-Methyl-dosimertinib-d5**.

In Vitro Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) using a cell-based assay like the MTS or CCK-8 assay.[8]



Materials:

- NSCLC cell lines (e.g., H1975 for T790M mutation)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- N-Methyl-dosimertinib-d5 stock solution (in DMSO)
- 96-well cell culture plates
- MTS or CCK-8 reagent
- Plate reader

Procedure:

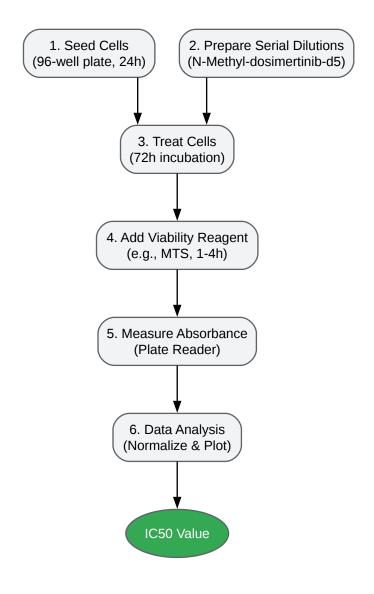
- · Cell Seeding:
 - · Harvest and count cells.
 - $\circ~$ Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of medium.
 - Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8]
- · Compound Treatment:
 - Prepare serial dilutions of N-Methyl-dosimertinib-d5 in complete culture medium. A typical concentration range would be 0.1 nM to 10 μM.
 - Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically ≤ 0.5%).[8]
 - $\circ~$ Remove the medium from the wells and add 100 μL of the drug solutions.
 - Incubate for 72 hours.[8]
- Viability Measurement:



- Add the cell viability reagent (e.g., 20 μL of MTS reagent) to each well.
- Incubate for 1-4 hours at 37°C.[8]
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[8]
- Data Analysis:
 - Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[8]

Visualization: IC₅₀ Determination Workflow





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Caption: A generalized workflow for IC₅₀ value determination.

Western Blot Analysis for EGFR Phosphorylation

This protocol is for assessing the inhibition of EGFR phosphorylation (p-EGFR) in response to **N-Methyl-dosimertinib-d5** treatment.[9][10]

Materials:

- NSCLC cells (e.g., A431 or H1975)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



- Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membrane
- ECL substrate and imaging system

Procedure:

- Cell Culture and Treatment:
 - Grow cells to 70-80% confluency.
 - Serum-starve cells for 12-24 hours.[9]
 - Pre-treat cells with various concentrations of N-Methyl-dosimertinib-d5 (and a vehicle control) for 2 hours.[9]
 - Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[9]
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells on ice with lysis buffer.[10]
 - Centrifuge to pellet cell debris and collect the supernatant.
 - Determine protein concentration using a BCA or Bradford assay.[10]
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (20-30 μg) per lane onto an SDS-polyacrylamide gel.[9]



- Perform electrophoresis to separate proteins.
- Transfer proteins to a PVDF membrane.[9]
- · Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour.[9]
 - Incubate with the primary anti-p-EGFR antibody overnight at 4°C.[9]
 - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
 - Detect the signal using an ECL substrate and an imaging system.[10]
- Stripping and Re-probing:
 - Strip the membrane and re-probe with anti-total EGFR and then a loading control antibody (e.g., β-actin) to ensure equal protein loading.[10]

In Vivo Xenograft Mouse Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of **N-Methyl-dosimertinib-d5** in vivo.[11][12]

Materials:

- Immunodeficient mice (e.g., athymic nude or NSG mice, 6-8 weeks old)[11]
- NSCLC cells (e.g., H1975)
- N-Methyl-dosimertinib-d5 formulation for oral gavage
- Vehicle control solution
- · Digital calipers

Procedure:



Tumor Implantation:

- Subcutaneously inject 5-10 million cells in 100-200 μL of PBS/Matrigel into the flank of each mouse.[11]
- Monitor mice for tumor formation.

Treatment:

- When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Administer N-Methyl-dosimertinib-d5 (e.g., 1-10 mg/kg) or vehicle control daily via oral gavage.[13]

Monitoring and Endpoints:

- Measure tumor volume 2-3 times per week using calipers. Calculate volume using the formula: (Length × Width²)/2.[11]
- Monitor animal body weight and overall health as indicators of toxicity.
- The study concludes when tumors in the control group reach a predetermined size or after a set duration.

• Data Analysis:

- Plot the mean tumor volume over time for each group.
- Calculate the tumor growth inhibition (TGI) for the treatment group relative to the vehicle control.

Synthesis Overview

The synthesis of **N-Methyl-dosimertinib-d5** follows a similar pathway to that of osimertinib, a multi-step process involving the construction of the key pyrimidine-indole core structure. The critical difference is the strategic introduction of deuterium atoms. This is typically achieved by



using deuterated starting materials, such as methyl-d3 iodide for the N-methylation of the indole ring and a deuterated acryloyl chloride for the final acylation step.[14][15][16][17]

Conclusion

N-Methyl-dosimertinib-d5 represents a refined therapeutic agent with the potential for an improved safety profile due to its deuteration. The information and protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development to further investigate its efficacy and clinical potential in treating EGFR-mutated NSCLC.

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